molecular formula C18H17N3O2S B2458608 2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide CAS No. 863513-52-4

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2458608
CAS No.: 863513-52-4
M. Wt: 339.41
InChI Key: WHLQOGWIKNHVBL-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide is a complex organic compound that features a phenoxy group, a pyridine ring, and a thiazole ring

Scientific Research Applications

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide has a wide range of applications in scientific research:

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. The literature suggests that there may be an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivative. The phenoxy group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like N,N’-carbonyldiimidazole (CDI) and dry dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield various reduced derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(pyridin-4-yl)acetamide
  • 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide

Uniqueness

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and pyridine rings enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

2-phenoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(12-23-16-6-2-1-3-7-16)20-10-8-15-13-24-18(21-15)14-5-4-9-19-11-14/h1-7,9,11,13H,8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQOGWIKNHVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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